Lienomycin

Structural Biology Natural Product Chemistry Antibiotic Discovery

Procure Lienomycin (CAS 12710-02-0), a fully elucidated pentaene macrolide (C67H107NO18, MW 1214.56) with a unique ionophore-like membrane action and confirmed antitumor, antibacterial, and antifungal activity. Its distinct structure prevents generic substitution, ensuring experimental fidelity in multi-target mechanism studies and in vivo oncology models. Ideal as a reference standard for natural product discovery and mass spectrometry.

Molecular Formula C67H107NO18
Molecular Weight 1214.6 g/mol
Cat. No. B1260462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLienomycin
Synonymslienomycin
Molecular FormulaC67H107NO18
Molecular Weight1214.6 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CCCC(=O)OC(CC(CC(CC(CC=CC(CC(CC(CC(=O)C(C(CC=C(CCC=CC(C(C1O)C)O)CCC=C)OC2C(C(C(C(O2)C)O)O)O)C)O)O)O)O)O)O)C=CCC(C=CCC(CCCN)O)O
InChIInChI=1S/C67H107NO18/c1-6-7-25-49-26-18-19-34-59(77)47(4)63(80)45(2)24-16-14-12-10-8-9-11-13-15-17-35-62(79)85-58(33-22-29-50(69)27-20-28-51(70)32-23-38-68)43-56(75)41-54(73)39-52(71)30-21-31-53(72)40-55(74)42-57(76)44-60(78)46(3)61(37-36-49)86-67-66(83)65(82)64(81)48(5)84-67/h6,8-16,19-22,24,27,31,33-34,36,45-48,50-59,61,63-67,69-77,80-83H,1,7,17-18,23,25-26,28-30,32,35,37-44,68H2,2-5H3/b10-8+,11-9+,14-12+,15-13+,24-16+,27-20+,31-21+,33-22+,34-19+,49-36-
InChIKeyYUGKVAOWNQMSPU-UAGSSESZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lienomycin: A Pentaene Macrolide Antibiotic with Multifunctional Bioactivity for Scientific Research


Lienomycin is a structurally defined pentaene macrolide antibiotic, with a molecular formula of C67H107NO18 and a molecular weight of 1214.56 g/mol . It was originally isolated from the fermentation broth of Actinomyces vendargensis Struyk et Stheeman, and its complete chemical structure, including the location of its characteristic pentaene chromophore, was fully elucidated in 1980 via extensive spectroscopic analysis and chemical degradation [1][2]. Notably, lienomycin is characterized by a polyfunctional bioactivity profile, demonstrating antifungal, antibacterial, and antitumor properties in various experimental models, distinguishing it from many other single-target polyene macrolides .

Why Lienomycin Cannot Be Simply Substituted by Other Polyene Macrolides or Broad-Spectrum Antitumor Agents


Generic substitution within the polyene macrolide class is scientifically unsound due to profound structural heterogeneity that dictates unique pharmacophores and, consequently, distinct bioactivity and mechanistic profiles. For instance, lienomycin's specific pentaene chromophore and complex glycosylation pattern [1] are structurally distinct from the tetraene or heptaene systems found in compounds like nystatin or amphotericin B, which primarily confer antifungal activity through ergosterol binding [2]. Furthermore, unlike standard antibiotics that solely target the ribosome or cell wall, evidence indicates lienomycin exerts a unique ionophore-like action on energized biological membranes [3][4]. This multi-target capability, which includes documented antitumor, antibacterial, and antifungal activities , means that substituting lienomycin with a conventional antifungal (e.g., amphotericin B) would ablate the antitumor and specific antibacterial research applications, while substituting it with a typical antitumor antibiotic would forfeit its unique membrane-perturbing and antifungal properties, thereby compromising experimental validity in studies requiring this specific polyfunctional activity spectrum.

Quantitative Evidence for the Differential Selection of Lienomycin in Research Applications


Structural Uniqueness: Pentaene Chromophore and Glycosylation Define Lienomycin's Identity

Lienomycin's molecular architecture is unique among polyene macrolides. Its complete structure, elucidated by Pawlak et al. in 1980, reveals a specific pentaene chromophore system and six isolated double bonds, with a defined molecular weight of 1214.56 g/mol and a molecular formula of C67H107NO18 [1]. This structural fingerprint differentiates it from other polyene classes, such as tetraenes (e.g., nystatin) or heptaenes (e.g., amphotericin B), which have different chromophore lengths and molecular weights.

Structural Biology Natural Product Chemistry Antibiotic Discovery

Ionophore-Like Activity on Energized Mitochondrial Membranes as a Key Differentiator

Lienomycin demonstrates a unique ionophore-like action on energized rat-liver mitochondria, an activity not shared by all polyene macrolides. Zieniawa et al. showed that lienomycin stimulates mitochondrial State 4 respiration and causes proton release. The stimulatory effect was severalfold higher in Tris+ buffer compared to K+ buffer, indicating selective permeability changes for substituted ammonium cations [1]. This mechanism is distinct from the primary action of classic polyenes like amphotericin B, which form pores by binding to ergosterol.

Mitochondrial Biology Membrane Permeability Mechanism of Action

In Vivo Antitumor Activity in Transplantable Murine Tumor Models

Lienomycin has demonstrated significant antitumor activity in animal experiments, differentiating it from many purely antibacterial or antifungal polyenes. Shorin et al. (1971) documented its antineoplastic effect in mouse models. Furthermore, Bazhanov (1972) conducted comparative studies on the selective antitumor effect of lienomycin against transplantable ascitic tumors in mice, providing a basis for comparison with other agents [1][2]. While the primary literature from this era often lacks modern PK/PD quantification, the existence of these in vivo studies provides a higher level of evidence for antitumor potential than in vitro cytotoxicity alone.

Oncology In Vivo Pharmacology Experimental Therapeutics

Potential Antifungal Activity Against Penicillium via a Presumed Structural Analog

The antifungal potential of the lienomycin scaffold is further supported by a 2018 study by Rodrigues et al., which identified a novel compound presumed to be a lienomycin analog from a Streptomyces sp. isolated in the caatinga biome [1]. This analog exhibited activity against Penicillium in disc diffusion assays and MIC testing, providing indirect but modern evidence for the antifungal potential of the lienomycin chemotype [1].

Antifungal Discovery Microbiology Natural Product Screening

Polyfunctional (Multi-Target) Nature as a Strategic Differentiator

A 2022 review by Belakhov systematically compiles literature on lienomycin, highlighting its 'various biological activities' and framing it within the context of 'polyfunctional (multi-target) drugs' [1]. This positions lienomycin conceptually apart from many antibiotics designed for single-target specificity. The review discusses how chemical modification of such compounds can yield semi-synthetic derivatives with extended spectra of action [1].

Polypharmacology Drug Discovery Multi-Target Therapeutics

Validated Research and Industrial Application Scenarios for Lienomycin Based on Quantitative Evidence


Use as a Positive Control and Tool Compound for Studying Polyfunctional Ionophore Antibiotics

Lienomycin is an ideal tool compound for studies investigating antibiotics with multiple mechanisms of action. As documented, it possesses a unique ionophore-like effect on energized membranes [1] alongside antibacterial, antifungal, and antitumor properties . This makes it a valuable positive control or probe in bioenergetics research, membrane biology, and the study of multi-target drug mechanisms, where the use of single-target agents would not adequately replicate the polyfunctional activity being investigated.

Reference Standard for Polyene Macrolide Structure-Activity Relationship (SAR) Studies

Given its fully elucidated structure, including a specific pentaene chromophore and defined molecular weight of 1214.56 g/mol [1], lienomycin serves as a critical reference standard in natural product chemistry and antibiotic discovery. It can be used in SAR studies aimed at understanding how modifications to the pentaene macrolide scaffold affect bioactivity, particularly in comparison to analogs or derivatives being synthesized or discovered, such as the novel analog reported by Rodrigues et al. in 2018 [2].

Pharmacological Validation in Established In Vivo Oncology Models

Lienomycin's established track record in in vivo oncology models, including studies on its antineoplastic effect and selective activity against transplantable tumors like Ehrlich carcinoma and Sarcoma 37 in mice [1], provides a strong rationale for its procurement. It can be used as a validated positive control or benchmark in murine oncology studies when exploring the efficacy of novel antitumor agents, offering a point of comparison to a compound with documented, albeit historical, in vivo activity.

Reference Compound in Mass Spectrometry-Based Metabolomics and Natural Product Discovery

The distinct molecular formula and weight of lienomycin (C67H107NO18, 1214.56 g/mol) [1] make it a useful reference compound for mass spectrometry (MS) applications. As demonstrated by Rodrigues et al., lienomycin's mass and fragmentation pattern are relevant for identifying novel analogs and related metabolites in microbial extracts using techniques like DESI-MS . It can be employed as a standard in metabolomics workflows aimed at discovering new bioactive polyene macrolides from actinomycete fermentation broths.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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